molecular formula C9H12ClNO4S2 B13181762 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride

3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride

Cat. No.: B13181762
M. Wt: 297.8 g/mol
InChI Key: GELIXFGMGJVILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method is commonly used in laboratory settings for the synthesis of sulfonyl chlorides. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves its reaction with free amino groups in peptides and proteins. The sulfonyl chloride group reacts with the amino group to form a stable sulfonamide bond, which is resistant to hydrolysis . This reaction is commonly used in the labeling of proteins and peptides for various analytical applications.

Comparison with Similar Compounds

3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is similar to other sulfonyl chloride compounds, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) . Both compounds are used for labeling amino acids and proteins, but this compound is unique in its specific applications and properties. Other similar compounds include:

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

3-(dimethylsulfamoyl)-4-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-7-4-5-8(16(10,12)13)6-9(7)17(14,15)11(2)3/h4-6H,1-3H3

InChI Key

GELIXFGMGJVILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.